Evidence Item 1: Calculated LogP Lipophilicity—2.2-Fold Enhancement Over Parent Heterocycle and Superiority Over Common 2-Substituted Analogs
The 2-tert-butyl derivative exhibits a calculated LogP of 2.38, representing a ΔLogP of +1.30 (approximately 2.2-fold higher lipophilicity) compared to the unsubstituted parent thiazolo[4,5-b]pyrazine (LogP 1.08). It also exceeds the 2-chloro analog (LogP 1.26, Δ = +1.12) and the 6-bromo-2-methyl derivative (LogP 2.16, Δ = +0.22). This LogP positions the compound firmly within optimal drug-like lipophilicity space (LogP 2–4) for passive membrane permeation, whereas the parent and 2-chloro analogs fall below commonly preferred thresholds .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.38 (2-tert-butyl-[1,3]thiazolo[4,5-b]pyrazine, CAS 502169-80-4) |
| Comparator Or Baseline | LogP = 1.08 (parent [1,3]thiazolo[4,5-b]pyrazine, CAS 274-00-0); LogP = 1.26 (2-chlorothiazolo[4,5-b]pyrazine, CAS 1190927-25-3); LogP = 2.16 (6-bromo-2-methylthiazolo[4,5-b]pyrazine, CAS 87444-41-5) |
| Quantified Difference | ΔLogP = +1.30 vs parent; ΔLogP = +1.12 vs 2-chloro; ΔLogP = +0.22 vs 6-bromo-2-methyl |
| Conditions | Predicted/caculated LogP values from chemical database entries; consistent across chemsrc.com and acmechem.cn sources. All values are computed (not experimentally measured). |
Why This Matters
LogP is a primary determinant of membrane permeability, aqueous solubility, and metabolic clearance; a ΔLogP of >1.0 represents a therapeutically meaningful difference in pharmacokinetic behavior, making the tert-butyl analog a distinct starting point for lead optimization where enhanced lipophilicity is desired.
